molecular formula C9H5F3N2O2 B3218866 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1190313-29-1

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B3218866
CAS No.: 1190313-29-1
M. Wt: 230.14 g/mol
InChI Key: NNNNPONTMXZWGE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be leveraged in various chemical reactions.

Biology: In biological research, 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be used as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.

Medicine: This compound has potential applications in drug discovery and development. Its structural features can be incorporated into pharmaceuticals to enhance their efficacy and stability.

Industry: In the materials industry, this compound can be used in the design of new materials with improved properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific drug effects.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)pyridine: This compound is structurally similar but lacks the carboxylic acid group.

  • Trifluoromethylated pyrroles: These compounds share the trifluoromethyl group but have different core structures.

Uniqueness: 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid stands out due to its combination of the trifluoromethyl group and the pyrrolopyridine core, which provides unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-6-4(8(15)16)3-14-5(6)1-2-13-7/h1-3,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNNPONTMXZWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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